molecular formula C24H23N3O6 B4033336 2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide

Cat. No.: B4033336
M. Wt: 449.5 g/mol
InChI Key: YTHUDXKUBJYRCY-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes ethoxy groups, benzoyl groups, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of 2-ethoxybenzoyl chloride: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The 2-ethoxybenzoyl chloride is then reacted with 3-amino-4-nitroaniline in the presence of a base such as triethylamine to form the intermediate 2-ethoxy-N-[3-(2-ethoxybenzoyl)amino]-4-nitroaniline.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Nucleophiles such as sodium ethoxide.

Major Products Formed

    Reduction: Formation of 2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-aminophenyl]benzamide.

    Oxidation: Formation of 2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzoic acid.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]phenyl]benzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-methylphenyl]benzamide: Contains a methyl group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide is unique due to the presence of both ethoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-ethoxy-N-[3-[(2-ethoxybenzoyl)amino]-4-nitrophenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-3-32-21-11-7-5-9-17(21)23(28)25-16-13-14-20(27(30)31)19(15-16)26-24(29)18-10-6-8-12-22(18)33-4-2/h5-15H,3-4H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHUDXKUBJYRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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